molecular formula C24H32N8O2 B12395462 Alk2-IN-5

Alk2-IN-5

Cat. No.: B12395462
M. Wt: 464.6 g/mol
InChI Key: MXDCACLUETVZNL-CALCHBBNSA-N
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Description

Alk2-IN-5 is a pyrazolopyrimidine compound that serves as an inhibitor of activin receptor-like kinase 2 (ALK2) and fibroblast growth factor receptor (FGFR). This compound is primarily used in research to target disorders linked with the activity of these receptors, including various types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alk2-IN-5 involves the formation of the pyrazolopyrimidine core. The preparation method typically includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions to form the core structure.

    Functionalization: The core structure is then functionalized by introducing various substituents to enhance its activity and selectivity towards ALK2 and FGFR.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include:

Chemical Reactions Analysis

Types of Reactions: Alk2-IN-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: this compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyrimidine derivatives, while reduction may produce reduced derivatives .

Mechanism of Action

Alk2-IN-5 exerts its effects by inhibiting the kinase activity of ALK2. This inhibition occurs through the binding of this compound to the ATP-binding site of ALK2, preventing the phosphorylation of downstream signaling molecules such as SMAD1/5. This leads to the suppression of BMP signaling pathways, which are involved in various biological processes, including bone formation and cancer progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H32N8O2

Molecular Weight

464.6 g/mol

IUPAC Name

methyl (3S,5R)-3,5-dimethyl-4-[3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[4,3-d]pyrimidin-5-yl]piperazine-1-carboxylate

InChI

InChI=1S/C24H32N8O2/c1-16-14-31(24(33)34-4)15-17(2)32(16)23-25-13-20-22(26-23)21(28-27-20)18-5-7-19(8-6-18)30-11-9-29(3)10-12-30/h5-8,13,16-17H,9-12,14-15H2,1-4H3,(H,27,28)/t16-,17+

InChI Key

MXDCACLUETVZNL-CALCHBBNSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC

Canonical SMILES

CC1CN(CC(N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC

Origin of Product

United States

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